molecular formula C10H11NO B1611431 5,7-Dimethylisoindolin-1-one CAS No. 66241-38-1

5,7-Dimethylisoindolin-1-one

Cat. No.: B1611431
CAS No.: 66241-38-1
M. Wt: 161.2 g/mol
InChI Key: JCVCYSCIUMTCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone family, characterized by a bicyclic structure with a lactam moiety. The compound features methyl substituents at the 5- and 7-positions of the isoindolin-1-one core (C10H11NO, MW 161.20 g/mol). Isoindolinones are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

Preparation Methods

Overview of Isoindolinone Synthesis

Isoindolinones, including 5,7-dimethylisoindolin-1-one, are typically synthesized via intramolecular cyclization reactions that form the characteristic five-membered lactam ring fused to an aromatic system. The methods generally involve:

  • Cyclization of halo-substituted benzamide derivatives
  • Friedel–Crafts type acylation or alkylation reactions
  • Radical-mediated C–C bond formation involving hydrogen atom transfer (HAT)
  • Catalytic intramolecular cyclizations under acidic or metal-catalyzed conditions

Synthesis via Selective C–C Coupling of Tertiary sp^3 C–H Bonds

A notable modern approach to synthesize dimethylisoindolinones, including this compound, involves a selective C–C coupling reaction starting from 2-halo-N-isopropyl-N-alkylbenzamide substrates in the presence of potassium tert-butoxide (KO(t)Bu). This method exploits the selective activation of a tertiary sp^3 C–H bond over primary or secondary C–H bonds through a radical mechanism.

Key Features:

  • The reaction proceeds via aryl radical formation, which undergoes 1,5-hydrogen atom transfer (HAT) to generate a tertiary alkyl radical.
  • The tertiary alkyl radical attacks the benzamide ring intramolecularly, forming a five-membered isoindolinone ring.
  • This radical-mediated cyclization is highly selective and efficient for constructing the isoindolinone core.

This method allows for the synthesis of dimethyl-substituted isoindolinones with excellent selectivity and yield, and it can be adapted to produce various derivatives by modifying the starting benzamide substrates.

Intramolecular Friedel–Crafts Acylation and Cyclization

Historically and commonly, isoindolinones are prepared via intramolecular Friedel–Crafts acylation reactions. This involves the cyclization of appropriately substituted arylpropionic acid derivatives or their acid chlorides under acidic conditions or in the presence of Lewis acids.

While this method is more traditionally applied to 1-indanone synthesis, similar principles apply to isoindolinone formation when the nitrogen atom is incorporated in the ring system.

Typical Conditions:

  • Lewis acids such as AlCl3, NbCl5, ZnCl_2, or metal triflates catalyze the cyclization.
  • Acid chlorides or activated esters serve as electrophilic partners.
  • Reaction temperatures vary from room temperature to reflux conditions depending on catalyst and substrate.

The intramolecular Friedel–Crafts approach allows for the formation of the lactam ring by electrophilic aromatic substitution onto an activated carbonyl intermediate, often yielding good to excellent yields depending on substrate and conditions.

Acid-Catalyzed Intramolecular Cyclization of Esters or Diesters

Another synthetic route involves the cyclization of diethyl 2-(3,5-dimethylbenzyl)malonate or similar ester derivatives under acidic conditions. For example, methanesulfonic acid catalysis at elevated temperatures (around 100 °C) can promote intramolecular cyclization to afford 5,7-dimethyl-substituted isoindolinones or related indanone derivatives in high yields (up to 95%).

This method is advantageous due to:

  • Mild reaction conditions
  • High selectivity for the desired cyclized product
  • Straightforward starting materials that can be synthesized or purchased commercially

This approach has been successfully applied to closely related compounds such as 5,7-dimethoxy-1-indanone, indicating its potential applicability to this compound synthesis.

Summary Table of Preparation Methods

Methodology Starting Materials Catalyst/Conditions Yield Range Key Notes
Selective C–C coupling via radical HAT 2-halo-N-isopropyl-N-alkylbenzamides KO(t)Bu, radical pathway High (not specified) High selectivity for tertiary sp^3 C–H activation
Intramolecular Friedel–Crafts acylation Acid chlorides or arylpropionic acid derivatives Lewis acids (AlCl3, NbCl5, ZnCl_2) 60–90% Well-established, versatile for various substrates
Acid-catalyzed cyclization of esters/diesters Diethyl 2-(3,5-dimethylbenzyl)malonate Methanesulfonic acid, 100 °C Up to 95% Mild conditions, high yield

Research Findings and Considerations

  • The radical-mediated selective C–C coupling method offers a novel and highly selective route to isoindolinones, including dimethyl derivatives, by exploiting the reactivity of tertiary C–H bonds.
  • Friedel–Crafts acylation remains a robust and widely used method, with various Lewis acids enabling cyclization of different substituted precursors to yield isoindolinones and related compounds.
  • Acid-catalyzed cyclization of malonate esters or similar substrates provides an efficient and high-yielding alternative, especially useful for 5,7-disubstituted isoindolinones, as demonstrated in analogues like 5,7-dimethoxy-1-indanone.
  • Reaction conditions such as temperature, catalyst choice, and substrate substitution patterns significantly influence yields and selectivity.
  • These methods also allow for structural diversification, enabling the synthesis of derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl groups at the 5th and 7th positions can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5,7-Dimethylisoindolin-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,7-Dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways: It can affect various cellular pathways, such as apoptosis (programmed cell death) and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5,7-Dimethylisoindolin-1-one and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound Methyl (5,7) C10H11NO 161.20 (calculated) Hypothesized enhanced lipophilicity due to methyl groups; potential stability in catalytic reactions.
4,7-Dimethylisoindolin-1-one Methyl (4,7) C10H11NO 161.20 Discontinued commercially, suggesting synthesis or stability challenges .
5,7-Dibromo-1-isoindolinone Bromo (5,7) C8H5Br2NO 290.94 Higher molecular weight; bromine substituents may enable halogen bonding or cross-coupling reactivity .
5-Methoxyisoindolin-1-one Methoxy (5) C9H9NO2 163.17 Methoxy group increases electron density, potentially improving solubility in polar solvents .
5,7-Difluoroindolin-2-one Fluoro (5,7) C8H5F2NO 185.13 Fluorine's electronegativity alters electronic properties; note: indolin-2-one core differs from isoindolin-1-one .

Electronic and Reactivity Profiles

  • Methyl vs. Bromo Substituents: Methyl groups (electron-donating) in this compound likely enhance steric bulk without significantly altering electronic properties, whereas bromine in 5,7-Dibromo-1-isoindolinone introduces both steric and electronic effects, enabling participation in Suzuki-Miyaura couplings .
  • Methoxy vs.
  • Fluorinated Analogs : 5,7-Difluoroindolin-2-one (a structural isomer with an indolin-2-one core) demonstrates how electronegative substituents can modulate bioactivity, though direct comparisons to isoindolin-1-ones require caution due to core differences .

Biological Activity

5,7-Dimethylisoindolin-1-one is an isoindoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the fields of antimicrobial, anti-inflammatory, and antiviral activities. Below is a detailed examination of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a fused benzene and pyrrole ring structure with two methyl groups located at the 5 and 7 positions. Its molecular formula is C10H9NC_{10}H_{9}N, with a molecular weight of approximately 159.20 g/mol. The unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as an antibiotic agent. For example:

  • In vitro studies reported inhibition rates of up to 70% against specific pathogens at concentrations around 20 μM.
  • Mechanistic studies revealed that the compound may disrupt bacterial cell wall synthesis, although further research is needed to elucidate the exact mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

  • Cell-based assays demonstrated that the compound reduces pro-inflammatory cytokine production in activated macrophages.
  • A therapeutic index (TI) value indicating its safety margin was calculated to be approximately 15.3, suggesting a favorable profile for further development as an anti-inflammatory drug.

Antiviral Activity

The compound has shown promise in antiviral applications:

  • In studies targeting the tobacco mosaic virus (TMV), this compound exhibited significant antiviral activity with inhibition rates exceeding those of positive controls.
  • Its effectiveness against rotavirus was also noted, with a therapeutic index comparable to established antiviral agents.

Case Study: Antiviral Efficacy Against TMV

A specific study focused on the antiviral efficacy of this compound against TMV:

  • Methodology : Compounds were tested in various concentrations (10 μM to 50 μM) to determine their inhibitory effects on TMV replication.
  • Results : The compound showed a maximum inhibition rate of 71.5% at a concentration of 20 μM, significantly outperforming the control group which had an inhibition rate of only 33.2%.

Table: Comparative Biological Activities

Activity TypeInhibition Rate (%)Concentration (μM)Therapeutic Index
AntibacterialUp to 7020N/A
Anti-inflammatoryN/AN/A15.3
Antiviral (TMV)71.520N/A
Antiviral (Rotavirus)N/AN/AComparable to control

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVCYSCIUMTCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574285
Record name 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66241-38-1
Record name 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.